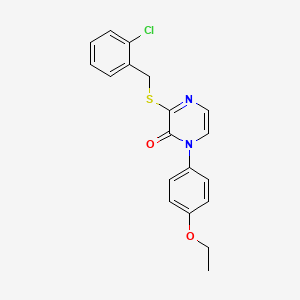![molecular formula C15H7ClF2N2 B2560152 2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile CAS No. 306976-69-2](/img/structure/B2560152.png)
2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile” is a chemical compound with the CAS Number: 338791-76-7 and a linear formula of C15H8ClFN2 . It has a molecular weight of 270.69 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H8ClFN2/c16-13-6-3-7-14(17)15(13)12(9-19)11-5-2-1-4-10(11)8-18/h1-7,12H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Synthesis Techniques
Research has developed various synthesis techniques for related compounds, including practical synthesis methods for key intermediates used in the manufacture of non-steroidal anti-inflammatory materials, as highlighted by Qiu et al. (2009) in their work on a practical pilot-scale method for the preparation of 2-fluoro-4bromobiphenyl, a key intermediate for flurbiprofen (Qiu, Gu, Zhang, & Xu, 2009). This method avoids the use of expensive and toxic reagents, offering a more efficient and safer alternative for large-scale production.
Chemical Reactions and Properties
Studies have also focused on the synthesis and structural analysis of halogen derivatives and their reactions, providing insight into ground-state multiplicities and electronic configurations of related compounds. For example, Enyo et al. (2002) investigated halogen derivatives of m-phenylene(carbeno)nitrene, finding that the ground-state multiplicity can switch based on the halogen derivative, which has implications for the design of materials with specific electronic properties (Enyo, Nicolaides, & Tomioka, 2002).
Advanced Material Applications
Further research delves into the tuning of optoelectronic properties in compounds for use in OLEDs (Organic Light Emitting Diodes) and other electronic devices. Cao et al. (2018) designed bicarbazole/cyanobenzene hybrid compounds to systematically tune their HOMO and LUMO energy levels, demonstrating their potential as host materials for blue phosphorescent OLEDs and emitters in delayed fluorescence OLEDs (Cao, Zhang, Wang, Shi, Wu, Tao, & Huang, 2018).
Safety and Hazards
properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)-cyanomethyl]-6-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClF2N2/c16-12-4-2-6-14(18)15(12)11(8-20)9-3-1-5-13(17)10(9)7-19/h1-6,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNVAVXPDWBAFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)C(C#N)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isopropyl-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrobromide](/img/structure/B2560070.png)
![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2560071.png)
![3-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2560074.png)





![N-[cyano(oxolan-3-yl)methyl]-2-(furan-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2560081.png)

![1-([2,3'-bipyridin]-4-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2560083.png)

![3-allyl-9-(4-butylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2560090.png)
![5-[(4-Cyanobenzoyl)amino]-2-methoxy-1-pyridiniumolate](/img/structure/B2560092.png)